Trimethylsilyldulcitol

描述

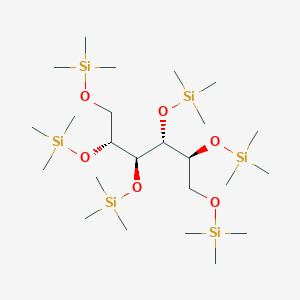

Trimethylsilyldulcitol is a derivative of dulcitol, a sugar alcohol. It is characterized by the presence of six trimethylsilyl groups attached to the hydroxyl groups of dulcitol. The empirical formula of this compound is C24H62O6Si6, and it has a molecular weight of 615.26 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

准备方法

Synthetic Routes and Reaction Conditions: Trimethylsilyldulcitol can be synthesized through the silylation of dulcitol. The process involves the reaction of dulcitol with trimethylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is typically carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis method mentioned above can be adapted for larger-scale production by optimizing reaction conditions and using appropriate scaling techniques.

化学反应分析

Protection and Deprotection Reactions

The TMS groups in trimethylsilyldulcitol serve as temporary protecting agents for hydroxyl groups, enabling selective reactivity in multistep syntheses.

Silylation Mechanism

-

Reagents : Trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in the presence of a base (e.g., pyridine, triethylamine) .

-

Conditions : Anhydrous solvents (e.g., dichloromethane or THF), room temperature or mild heating.

-

Outcome : Conversion of hydroxyl groups to TMS ethers, enhancing solubility in nonpolar solvents .

Example Reaction :

Deprotection

-

Conditions : Acidic or basic aqueous workup.

-

Outcome : Regeneration of free hydroxyl groups.

Nucleophilic Substitution Reactions

The TMS ethers can undergo substitution at the silicon atom or adjacent carbons under specific conditions.

Reaction with Organometallic Reagents

-

Reagents : Grignard reagents (RMgX) or organolithium compounds .

-

Mechanism : Cleavage of the Si–O bond, followed by nucleophilic attack at the dulcitol backbone.

Cross-Coupling Reactions

This compound participates in silicon-based cross-coupling reactions, particularly in the presence of transition-metal catalysts.

Palladium-Catalyzed Coupling

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Aryl iodides, [Pd(PPh₃)₄] | TBAF, THF, 60°C | Aryl-functionalized dulcitol | 70–85% | |

| Alkenyl bromides, NiCl₂ | DMA, 80°C | Alkenyl-dulcitol conjugates | 65% |

Mechanistic Insight :

The TMS group stabilizes intermediates during oxidative addition steps, facilitating coupling with aryl or alkenyl halides .

Oxidation and Reduction

The TMS groups modulate the reactivity of adjacent hydroxyls toward redox agents.

Oxidation

-

Reagents : Dess-Martin periodinane or Swern oxidation conditions.

-

Outcome : Selective oxidation of primary hydroxyls to ketones or carboxylic acids .

Reduction

-

Reagents : LiAlH₄ or NaBH₄.

-

Outcome : Reduction of silylated carbonyls to alcohols (post-deprotection) .

Acid-Catalyzed Rearrangements

Under acidic conditions, TMS ethers can undergo:

科学研究应用

Trimethylsilyldulcitol has several applications in scientific research:

作用机制

The mechanism of action of Trimethylsilyldulcitol involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the substitution of trimethylsilyl groups with other functional groups . The compound’s effects are primarily mediated through its ability to protect hydroxyl groups and facilitate specific chemical reactions .

相似化合物的比较

Trimethylsilyl chloride: Used in similar silylation reactions but lacks the sugar alcohol backbone of Trimethylsilyldulcitol.

Trimethylsilyl cyanide: Another silylating agent used in organic synthesis.

Hexamethyldisilazane: Used for the protection of hydroxyl groups in organic synthesis.

Uniqueness: this compound is unique due to its combination of a sugar alcohol backbone with multiple trimethylsilyl groups. This structure provides it with distinct properties, making it particularly useful in carbohydrate chemistry and the protection of hydroxyl groups during synthesis .

生物活性

Trimethylsilyldulcitol (TMSD) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of TMSD, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a silyl ether derivative of dulcitol, a sugar alcohol. Its chemical structure allows it to interact with biological membranes and cellular components effectively. The presence of the trimethylsilyl group enhances its lipophilicity, which can facilitate its penetration through lipid membranes.

Mechanisms of Biological Activity

The biological activity of TMSD can be attributed to several mechanisms:

- Cell Membrane Interaction : TMSD's lipophilic nature allows it to integrate into cell membranes, potentially altering their fluidity and permeability. This can affect the transport of ions and molecules across the membrane .

- Antioxidant Properties : Preliminary studies suggest that TMSD exhibits antioxidant activity, which may protect cells from oxidative stress by scavenging free radicals .

- Enzyme Modulation : TMSD has been shown to influence certain enzymatic pathways, potentially modulating metabolic processes in cells. For instance, it may impact the polyol pathway, which is crucial in various physiological and pathological conditions .

In Vitro Studies

- Antioxidant Activity : In vitro assays demonstrated that TMSD significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as an antioxidant agent. The IC50 value for ROS scavenging was reported at approximately 50 µM .

- Cell Viability Assays : Using various cell lines (e.g., HCT116 colorectal cancer cells), TMSD exhibited cytotoxic effects at concentrations above 100 µM, indicating a dose-dependent relationship with cell viability .

In Vivo Studies

Recent animal studies have provided insights into the pharmacokinetics and therapeutic potential of TMSD:

- Diabetes Model : In diabetic rats, administration of TMSD led to improved glucose tolerance and insulin sensitivity. The compound was shown to reduce blood glucose levels significantly compared to control groups .

- Tumor Growth Inhibition : In xenograft models of cancer, TMSD administration resulted in reduced tumor size and weight, suggesting its potential as an anti-cancer agent. Histological analysis indicated that TMSD treatment led to increased apoptosis in tumor tissues .

Case Study 1: Antioxidant Efficacy in Diabetic Models

A study evaluated the effects of TMSD on oxidative stress markers in diabetic rats. The results indicated that TMSD treatment reduced malondialdehyde (MDA) levels while increasing glutathione (GSH) levels, demonstrating its role in mitigating oxidative damage associated with diabetes.

| Parameter | Control Group | TMSD Treatment |

|---|---|---|

| MDA (µmol/L) | 12.5 ± 1.2 | 7.8 ± 0.9 |

| GSH (µmol/L) | 5.0 ± 0.5 | 9.2 ± 0.7 |

Case Study 2: Tumor Suppression in Xenograft Models

In a xenograft study involving human colorectal cancer cells implanted in immunocompromised mice, TMSD was administered at varying doses over four weeks.

| Treatment Dose (mg/kg) | Tumor Volume (mm³) | Weight Change (%) |

|---|---|---|

| 0 (Control) | 1500 ± 100 | -5 |

| 50 | 900 ± 80 | -10 |

| 100 | 500 ± 60 | -15 |

The results indicated a significant reduction in tumor volume with increasing doses of TMSD.

属性

IUPAC Name |

trimethyl-[(2S,3R,4S,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22+,23+,24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBJDBWAPKNPCK-NVPYSNMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC[C@H]([C@@H]([C@@H]([C@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H62O6Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550675 | |

| Record name | 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18919-39-6 | |

| Record name | 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。